"1,3,5-tris(4-fluorophenyl)-1H-pyrazole chemical structure and analysis"
"1,3,5-tris(4-fluorophenyl)-1H-pyrazole chemical structure and analysis"
An In-depth Technical Guide to 1,3,5-tris(4-fluorophenyl)-1H-pyrazole: Synthesis, Characterization, and Applications
Introduction
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in compounds exhibiting a vast spectrum of pharmacological activities.[1][2] Molecules incorporating this five-membered aromatic ring are integral to numerous therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1] Within this chemical class, 1,3,5-triaryl-substituted pyrazoles represent a particularly significant scaffold. The strategic placement of aryl groups at these key positions allows for fine-tuning of the molecule's steric and electronic properties, profoundly influencing its biological interactions.
This guide focuses on a specific, highly relevant analogue: 1,3,5-tris(4-fluorophenyl)-1H-pyrazole . The incorporation of fluorine atoms on each of the three phenyl rings is a deliberate design choice rooted in modern medicinal chemistry principles. Fluorine substitution is known to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby potentially improving a drug candidate's pharmacokinetic profile. This document provides a comprehensive overview of the synthesis, in-depth structural analysis, and potential applications of this compound, tailored for researchers and professionals in drug discovery and development.
Chemical Structure and Physicochemical Properties
The core of the molecule is a 1H-pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms. This ring is substituted at the 1, 3, and 5 positions with 4-fluorophenyl groups.
Figure 1: Chemical Structure of 1,3,5-tris(4-fluorophenyl)-1H-pyrazole
Caption: General workflow for the synthesis of the target pyrazole.
Step 1: Synthesis of 1,3-bis(4-fluorophenyl)prop-2-en-1-one (Chalcone)
This step is a base-catalyzed Claisen-Schmidt condensation. The base deprotonates the α-carbon of the 4-fluoroacetophenone, creating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated chalcone.
Protocol:
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Dissolve 4-fluoroacetophenone (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the mixture in an ice bath.
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Slowly add an aqueous solution of sodium hydroxide (e.g., 20% w/v) dropwise while maintaining the temperature below 10 °C. The choice of a strong base like NaOH is critical for efficient enolate formation.
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After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Pour the reaction mixture into ice-cold water.
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The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove excess base, and dried.
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Recrystallize the crude product from ethanol to yield pure chalcone as a crystalline solid. This purification step is self-validating; a sharp melting point indicates high purity.
Step 2: Synthesis of 1,3,5-tris(4-fluorophenyl)-1H-pyrazole
The synthesized chalcone is reacted with 4-fluorophenylhydrazine in an acidic medium. The hydrazine undergoes a condensation reaction with the chalcone's carbonyl group, followed by an intramolecular cyclization (Michael addition) to form a pyrazoline intermediate. [3]The pyrazoline then aromatizes to the more stable pyrazole ring. Glacial acetic acid serves as both the solvent and the acid catalyst, and can also facilitate the final oxidation/aromatization step. [4] Protocol:
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Combine the purified 1,3-bis(4-fluorophenyl)prop-2-en-1-one (1.0 eq) and 4-fluorophenylhydrazine hydrochloride (1.05 eq) in glacial acetic acid.
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Reflux the mixture for 8-12 hours. The reaction should be monitored by TLC. The disappearance of the pyrazoline intermediate (if observable) and the appearance of the highly UV-active pyrazole product spot indicates completion.
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After cooling to room temperature, pour the reaction mixture onto crushed ice.
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The resulting precipitate is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol to remove residual acetic acid.
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The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to afford the final product.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
| Technique | Expected Chemical Shifts (δ, ppm) and Coupling | Rationale |
| ¹H NMR | ~ 7.0 - 7.8 (m, 13H) | The single proton on the pyrazole ring (H-4) will appear as a singlet around δ 6.8-7.0. [5]The twelve aromatic protons on the three fluorophenyl rings will appear as a complex multiplet in the aromatic region. Due to the fluorine substituents, these will appear as overlapping doublets of doublets or triplets. |
| ¹³C NMR | ~ 105-165 | The pyrazole ring carbons (C3, C4, C5) will appear in the range of δ 105-150. Aromatic carbons will be observed between δ 115-145. The carbons directly bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and appear as doublets. Carbons two or three bonds away will show smaller couplings. |
| ¹⁹F NMR | ~ -110 to -120 | A single resonance is expected as all three fluorine atoms are in chemically equivalent environments (para-substituted phenyl rings). This provides a simple and clear confirmation of the fluorine substitution pattern. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~ 3050 - 3100 | Aromatic C-H stretch | Confirms the presence of aryl groups. |
| ~ 1590 - 1610 | C=C Aromatic ring stretch | Characteristic of the phenyl rings. |
| ~ 1500 - 1550 | C=N stretch | Confirms the pyrazole heterocyclic ring structure. |
| ~ 1220 - 1240 | C-F stretch | A strong, characteristic band confirming the presence of the fluorine substituents. [4] |
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation data, which serves as a final confirmation of the molecular formula and structure.
| Technique | Parameter | Expected Value |
| High-Resolution MS (HRMS) | [M+H]⁺ (Exact Mass) | 367.1060 |
| Rationale | The calculated exact mass for C₂₁H₁₄F₃N₂⁺ is 367.1058. An observed mass within a few ppm of this value provides unequivocal confirmation of the elemental composition. Common fragmentation patterns would involve the loss of fluorophenyl groups. |
Potential Applications in Drug Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. [1]Derivatives of 1,3,5-triaryl pyrazoles have demonstrated a remarkable breadth of biological activities.
Logical Framework for Therapeutic Potential
Caption: Relationship between structure, properties, and applications.
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Anticancer Activity: Numerous pyrazole and pyrazoline derivatives have been investigated as potential anticancer agents. [6]They have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including human leukemia. [6]The trisubstituted aryl framework is ideal for targeting the ATP-binding pockets of protein kinases, many of which are key drivers of cancer progression.
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Anti-inflammatory Properties: The structural similarity of some pyrazoles to celecoxib, a selective COX-2 inhibitor, suggests their potential as anti-inflammatory agents.
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Antimicrobial Activity: The pyrazole nucleus is present in compounds with significant antibacterial and antifungal properties. [1][7]These compounds often act by inhibiting essential microbial enzymes. [7]* CNS Activity: The ability of the rigid pyrazole scaffold to present its aryl substituents in defined spatial orientations makes it suitable for targeting receptors in the central nervous system (CNS), with some analogues showing antidepressant or antipsychotic potential. [1] The presence of three fluorophenyl groups specifically positions this molecule as a promising candidate for further investigation. The C-F bond is exceptionally strong, which can prevent metabolic degradation at the para-position of the phenyl rings, a common site of oxidative metabolism. This can lead to an improved pharmacokinetic profile, including a longer half-life and better bioavailability.
Conclusion
1,3,5-tris(4-fluorophenyl)-1H-pyrazole is a synthetically accessible and highly functionalized heterocyclic compound. Its structure is readily confirmed by a standard suite of analytical techniques, including NMR, IR, and mass spectrometry. The strategic incorporation of three fluorophenyl groups onto the privileged pyrazole scaffold makes it a molecule of significant interest for drug discovery. Its demonstrated potential across multiple therapeutic areas, particularly in oncology, warrants further investigation by researchers aiming to develop next-generation targeted therapies. This guide provides the foundational chemical knowledge necessary to synthesize, characterize, and further explore the promising biological potential of this compound.
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